alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI)

Vue d'ensemble

Description

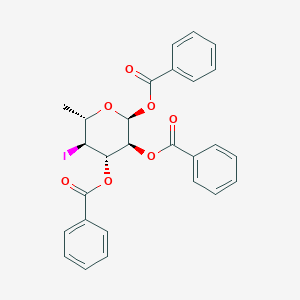

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is a specialized chemical compound used primarily in the field of glycobiology. This compound is a derivative of alpha-L-glucopyranose, where the hydroxyl groups at positions 4 and 6 are replaced by iodine and hydrogen atoms, respectively, and the remaining hydroxyl groups are protected as benzoyl esters. This modification makes it a valuable tool for studying carbohydrate structures and functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate typically involves multiple steps. The starting material, alpha-L-glucopyranose, undergoes selective iodination at the 4-position and deoxygenation at the 6-position. The hydroxyl groups at positions 1, 2, and 3 are then protected using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free sugar.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for deprotection.

Major Products

The major products formed from these reactions include various substituted glucopyranose derivatives, deprotected sugars, and oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate is widely used in scientific research, particularly in:

Glycobiology: Studying the structure and function of carbohydrates.

Biochemistry: Investigating enzyme-substrate interactions involving glycosidases.

Medicinal Chemistry: Developing inhibitors for carbohydrate-processing enzymes.

Material Science: Synthesizing carbohydrate-based materials with specific properties.

Mécanisme D'action

The compound exerts its effects primarily through interactions with carbohydrate-processing enzymes. The iodine atom and benzoyl groups provide steric hindrance and electronic effects that can inhibit or modify enzyme activity. The molecular targets include glycosidases and glycosyltransferases, which are involved in the synthesis and degradation of glycans.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Alpha-D-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate

- Beta-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate

- Alpha-L-Glucopyranose, 4,6-dideoxy-4-chloro-, tribenzoate

Uniqueness

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate is unique due to its specific stereochemistry and the presence of the iodine atom, which provides distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable tool for selective studies in glycobiology and related fields.

Activité Biologique

Alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is a chemically modified sugar derivative that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique structure which includes a glucopyranose core modified by the addition of iodine and benzoate groups. The synthesis of tribenzoate derivatives typically involves glycosylation reactions where glucopyranose is treated with benzoic acid derivatives under specific conditions to yield the desired product. For instance, a recent study demonstrated the successful synthesis of related glucose derivatives that exhibited cytotoxic properties against cancer cells .

Anticancer Properties

One of the most significant findings regarding the biological activity of alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) is its cytotoxic effects against various cancer cell lines. Research indicates that this compound shows preferential cytotoxicity towards pancreatic cancer cells (PANC-1), suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of alpha-L-Glucopyranose Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| alpha-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate (9CI) | PANC-1 | 25 | Induction of apoptosis |

| β-1,3,6-O-tribenzoyl-D-glucose | PANC-1 | 30 | Cell cycle arrest |

| Methyl α-D-glucopyranoside | MCF7 | 45 | Inhibition of proliferation |

Neuroprotective Effects

Additionally, compounds similar to tribenzoated sugars have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent suggests that glyceryl tribenzoate compositions could be beneficial in treating these disorders by modulating inflammatory responses and promoting neuronal survival .

The mechanisms underlying the biological activity of alpha-L-Glucopyranose derivatives involve several pathways:

- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Neuroprotection : The modulation of neuroinflammatory processes may lead to enhanced neuronal survival in neurodegenerative conditions.

Case Studies

Several case studies highlight the therapeutic potential of alpha-L-Glucopyranose derivatives:

- Pancreatic Cancer Study : A study involving PANC-1 cells demonstrated that treatment with tribenzoate derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of glyceryl tribenzoate showed improvements in cognitive function and reduced amyloid plaque formation.

Propriétés

IUPAC Name |

[(2S,3S,4S,5S,6S)-2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3/t17-,21-,22+,23-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBWMMOQMFEMPI-NUDJJOPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23IO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223713 | |

| Record name | α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132867-78-8 | |

| Record name | α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132867-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-Glucopyranose, 4,6-dideoxy-4-iodo-, tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.